

# 2-chloro-N,N-dimethylpyrimidin-4-amine CAS number

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## Compound of Interest

**Compound Name:** 2-chloro-N,N-dimethylpyrimidin-4-amine

**Cat. No.:** B015862

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An In-Depth Technical Guide to **2-chloro-N,N-dimethylpyrimidin-4-amine** Topic: **2-chloro-N,N-dimethylpyrimidin-4-amine** CAS Number: 31058-81-8

## Authored by a Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **2-chloro-N,N-dimethylpyrimidin-4-amine**, a key heterocyclic building block in modern synthetic and medicinal chemistry. We delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis and purification, and explore the mechanistic underpinnings of its reactivity. The guide highlights its strategic importance in drug discovery as a versatile intermediate for constructing complex molecular architectures, particularly in the development of targeted therapeutics. Safety protocols, handling, and storage are also discussed to ensure best laboratory practices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their work.

## Compound Profile and Physicochemical Properties

**2-chloro-N,N-dimethylpyrimidin-4-amine**, identified by the CAS number 31058-81-8, is a substituted pyrimidine that serves as a crucial intermediate in organic synthesis.<sup>[1][2]</sup> Its structure features a pyrimidine ring substituted with a chlorine atom at the 2-position and a dimethylamino group at the 4-position. This specific arrangement of functional groups dictates

its chemical behavior, making the chlorine atom susceptible to nucleophilic displacement—a cornerstone of its utility. The electron-donating nature of the dimethylamino group and the electron-withdrawing character of the ring nitrogens and the chlorine atom create a unique electronic environment that influences its reactivity and application.

Table 1: Physicochemical and Spectroscopic Identifiers

Property	Value	Source
CAS Number	<b>31058-81-8</b>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>8</sub> ClN <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	157.6 g/mol	<a href="#">[1]</a>
IUPAC Name	2-chloro-N,N-dimethylpyrimidin-4-amine	<a href="#">[3]</a>
Appearance	White to off-white solid	<a href="#">[4]</a>
Purity	Typically ≥95%	<a href="#">[2]</a>

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C |[\[4\]](#)[\[5\]](#) |

## Synthesis and Purification Protocol

The synthesis of **2-chloro-N,N-dimethylpyrimidin-4-amine** is most commonly achieved via a regioselective nucleophilic aromatic substitution (SNAr) on a readily available precursor, 2,4-dichloropyrimidine. The key to this synthesis is controlling the regioselectivity, as the two chlorine atoms on the pyrimidine ring have different reactivities. The C4 position is more activated towards nucleophilic attack than the C2 position. This heightened reactivity is due to superior stabilization of the Meisenheimer intermediate by the adjacent ring nitrogen at the 1-position.

## Experimental Protocol: Synthesis from 2,4-Dichloropyrimidine

This protocol describes the selective amination of 2,4-dichloropyrimidine to yield the target compound.

**Materials:**

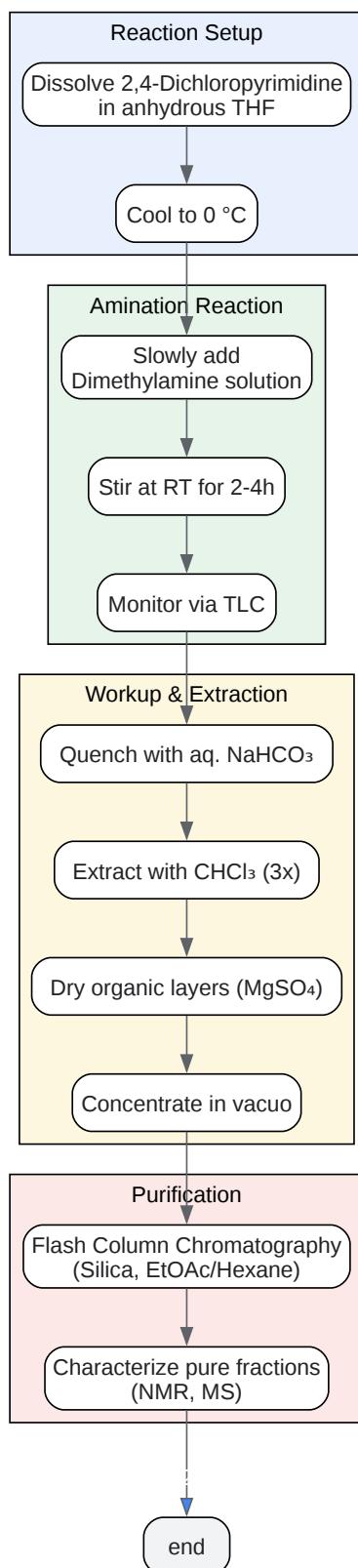
- 2,4-Dichloropyrimidine
- Dimethylamine solution (e.g., 40% in water or 2M in THF)
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Chloroform ( $\text{CHCl}_3$ ) or Dichloromethane (DCM)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Eluent: Ethyl acetate/Hexane mixture

**Procedure:**

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 2,4-dichloropyrimidine (1.0 eq.) in anhydrous THF.
- Nucleophilic Addition: Cool the solution to 0 °C using an ice bath. Slowly add the dimethylamine solution (approx. 1.1-1.2 eq.) dropwise to the stirred solution. The slow addition is crucial to control the exotherm and prevent undesired side reactions.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.<sup>[4]</sup> Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous  $\text{NaHCO}_3$  solution. This step neutralizes any excess acid formed during the reaction.
- Extraction: Extract the aqueous phase three times with a suitable organic solvent like chloroform or DCM.<sup>[4]</sup>

- Drying and Concentration: Combine the organic layers, dry over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.<sup>[4]</sup>
- Purification: The resulting crude product is purified by flash column chromatography on silica gel.<sup>[4]</sup> A gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 30%) is typically effective for separating the desired product from the isomeric byproduct (4-chloro-N,N-dimethylpyrimidin-2-amine) and any remaining starting material.
- Characterization: The pure fractions, confirmed by TLC, are combined and concentrated to yield **2-chloro-N,N-dimethylpyrimidin-4-amine** as a white or off-white solid. Confirm the structure and purity using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **2-chloro-N,N-dimethylpyrimidin-4-amine**.

## Chemical Reactivity and Mechanistic Insights

The synthetic value of **2-chloro-N,N-dimethylpyrimidin-4-amine** stems from the reactivity of the C2-chloro substituent. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency facilitates nucleophilic aromatic substitution (SNAr), making the chlorine atom an excellent leaving group.

## Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction at the C2 position proceeds via a two-step addition-elimination mechanism:

- Nucleophilic Attack: A nucleophile ( $\text{Nu}^-$ ) attacks the electron-deficient carbon atom bonded to the chlorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which is a key stabilizing factor.
- Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the chloride ion ( $\text{Cl}^-$ ), resulting in the final substituted product.

This pathway is energetically favorable and is the predominant mechanism for substitutions on this scaffold. It allows for the facile introduction of a wide variety of nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of pyrimidine derivatives.[\[6\]](#)[\[7\]](#)

## SNAr Mechanism Diagram

Caption: General mechanism for SNAr on **2-chloro-N,N-dimethylpyrimidin-4-amine**.

## Applications in Drug Discovery and Development

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly kinase inhibitors used in oncology. **2-chloro-N,N-dimethylpyrimidin-4-amine** is a valuable starting point for accessing novel derivatives with therapeutic potential.

## Role as a Versatile Intermediate

The primary application is its use as an intermediate where the C2-chloro group is displaced by various amines, anilines, or other nucleophiles.<sup>[6]</sup> This strategy is frequently employed in the synthesis of inhibitors targeting protein kinases, where the pyrimidine core acts as a "hinge-binding" motif, forming critical hydrogen bonds with the protein backbone. The dimethylamino group at the C4 position can serve to modulate solubility, basicity, and metabolic stability, or act as an attachment point for further elaboration.

## Example Protocol: Synthesis of a 2-Anilino-Pyrimidine Derivative

This protocol outlines a typical SNAr reaction to synthesize a derivative relevant to kinase inhibitor scaffolds.

### Materials:

- **2-chloro-N,N-dimethylpyrimidin-4-amine**
- A substituted aniline (e.g., 4-fluoroaniline)
- Solvent (e.g., 2-propanol, n-butanol, or dioxane)
- Acid catalyst (e.g., HCl or p-toluenesulfonic acid), optional but often beneficial
- Base for workup (e.g., saturated aq. NaHCO<sub>3</sub>)
- Ethyl acetate (EtOAc)

### Procedure:

- To a reaction vial, add **2-chloro-N,N-dimethylpyrimidin-4-amine** (1.0 eq.), the desired aniline (1.1-1.5 eq.), and the solvent (e.g., 2-propanol).
- If required, add a catalytic amount of acid (e.g., 0.1 eq. of 4M HCl in dioxane).
- Seal the vial and heat the mixture to 80-120 °C for 12-24 hours. The reaction is often performed using microwave irradiation to reduce reaction times.<sup>[6]</sup>
- Monitor the reaction by TLC or LC-MS.

- After cooling, dilute the mixture with water or saturated aq.  $\text{NaHCO}_3$  and extract with  $\text{EtOAc}$ .
- Wash the combined organic layers with brine, dry over  $\text{Na}_2\text{SO}_4$ , filter, and concentrate.
- Purify the crude product by column chromatography or recrystallization to obtain the desired 2-anilino-N,N-dimethylpyrimidin-4-amine derivative.

## Safety, Handling, and Storage

Proper handling of **2-chloro-N,N-dimethylpyrimidin-4-amine** is essential to ensure laboratory safety. While a specific, comprehensive toxicology profile is not widely published, data from structurally similar halo- and amino-pyrimidines suggest that it should be handled with care.

Table 2: GHS Hazard Information (Anticipated)

Hazard Class	Statement	Precautionary Codes
Acute Toxicity, Oral	<b>H302: Harmful if swallowed</b>	<b>P264, P270, P301+P312</b>
Skin Irritation	H315: Causes skin irritation	P280, P302+P352
Eye Irritation	H319: Causes serious eye irritation	P280, P305+P351+P338

| STOT, Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340 |

Note: This table is based on hazards associated with similar chemical structures and should be confirmed by consulting a specific Safety Data Sheet (SDS) from the supplier.

### Handling:

- Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.<sup>[8]</sup>
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.<sup>[9][10]</sup>

- Avoid Contact: Prevent contact with skin, eyes, and clothing.[8]

Storage:

- Keep the container tightly closed in a dry, cool, and well-ventilated place.[11]
- For long-term stability, store under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.[4][5]

Disposal:

- Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9] Do not allow the chemical to enter drains or waterways.[9]

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